molecular formula C25H23N3O3S2 B11338494 N-(3-methylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(3-methylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11338494
M. Wt: 477.6 g/mol
InChI Key: KWCUNXXFJMXPTF-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, a 4-methylphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 3-methylphenylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the benzenesulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Industrial Applications: The compound is investigated for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also affect cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and 4-methylphenyl groups, along with the imidazole ring, allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H23N3O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H23N3O3S2/c1-17-11-13-19(14-12-17)23-27-24(25(28-23)33(30,31)21-9-4-3-5-10-21)32-16-22(29)26-20-8-6-7-18(2)15-20/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

KWCUNXXFJMXPTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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